

Orforglipron molecular structure and chemical properties

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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of **Orforglipron**

Introduction

Orforglipron (also known as LY3502970 or OWL833) is a non-peptide, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Developed for the treatment of type 2 diabetes and obesity, its unique structure allows for oral administration, a significant advantage over the injectable peptide-based GLP-1R agonists.[2] [4] This document provides a comprehensive technical overview of its molecular structure, chemical properties, mechanism of action, and the key experimental protocols used for its characterization, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

Orforglipron is a complex synthetic organic molecule. Its structure was engineered to mimic the action of the native GLP-1 peptide hormone while possessing the stability and absorption characteristics necessary for an oral drug.



Identifier	Value	
IUPAC Name	3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2- [(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4- fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1- yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3- c]pyridine-5-carbonyl]indol-1-yl]-2- methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one	
SMILES	C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5) (C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C	
CAS Number	2212020-52-3	
Molecular Formula	C48H48F2N10O5	
Synonyms	LY3502970, LY-3502970, OWL833	

Physicochemical Properties

The physicochemical properties of **orforglipron** are critical to its function as an orally administered drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.



Property	Value	Source
Molecular Weight	883.0 g/mol	PubChem
Monoisotopic Mass	882.37772099 Da	PubChem
XLogP3	6.8	PubChem
Topological Polar Surface Area	144 Ų	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	10	PubChem
Rotatable Bond Count	7	PubChem
Solubility	Soluble in DMSO (100-255 mg/mL), Methanol. Insoluble in water and ethanol.	Selleck Chemicals, BOC Sciences, Cayman Chemical, TargetMol
Appearance	Solid	Cayman Chemical
Half-life	29-49 hours	Wikipedia

Mechanism of Action and Signaling Pathway

Orforglipron is a potent and selective agonist for the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Its mechanism is characterized by biased agonism, preferentially activating the G-protein signaling pathway over β-arrestin recruitment.

- Receptor Binding: Orforglipron binds to a distinct, allosteric site within the transmembrane domain of the GLP-1R.
- G-Protein Activation: This binding event activates the associated Gαs protein subunit.
- Adenylyl Cyclase Stimulation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

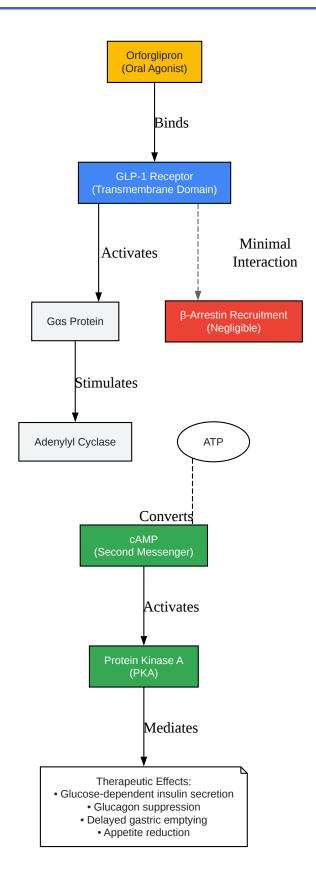




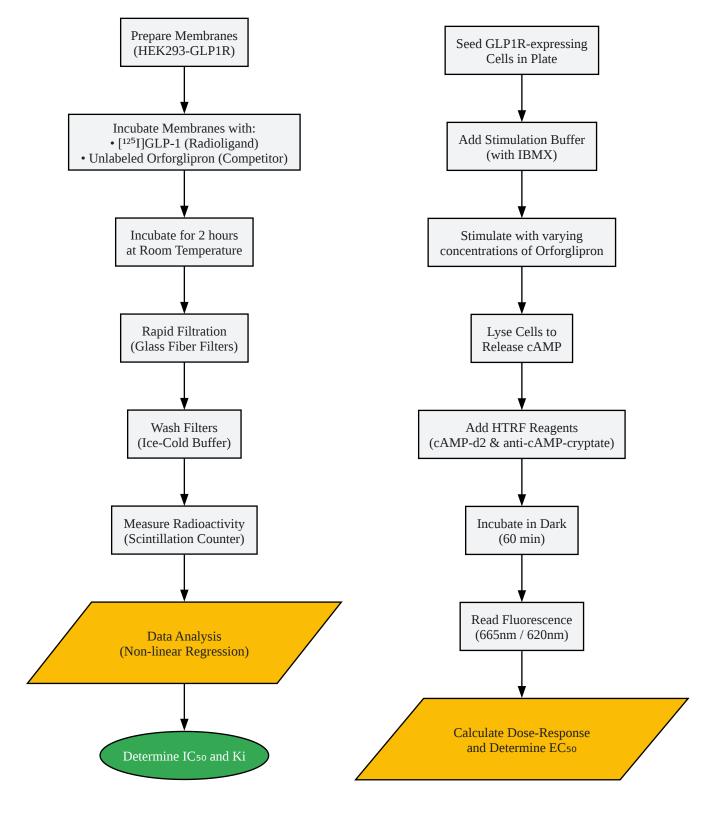


- Physiological Effects: PKA activation leads to the downstream therapeutic effects, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.
- Biased Agonism: **Orforglipron** shows low efficacy for recruiting β-arrestin. This is thought to reduce receptor desensitization and internalization, potentially contributing to a sustained therapeutic effect and a favorable side-effect profile.









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